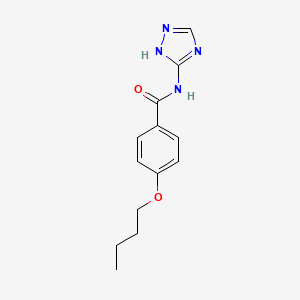![molecular formula C17H15ClFN3O2 B15021397 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B15021397.png)
4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE is a synthetic organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general synthetic route is as follows:
-
Starting Materials
- 2-chlorobenzaldehyde
- 4-fluorophenylhydrazine
- Propanoyl chloride
-
Reaction Steps
Step 1: The reaction begins with the formation of the hydrazone by reacting 2-chlorobenzaldehyde with 4-fluorophenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions for several hours.
Step 2: The resulting hydrazone is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the final product, 3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted derivatives at the chlorophenyl and fluorophenyl positions.
Scientific Research Applications
3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Pharmacology: Research is conducted to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Comparison
- Structural Differences : The presence of different substituents on the phenyl rings (e.g., 2-chlorophenyl vs. 2,5-dimethoxyphenyl) leads to variations in the compound’s chemical and physical properties.
- Reactivity : The different substituents can influence the compound’s reactivity towards various chemical reactions, such as oxidation and substitution.
- Applications : While similar compounds may share some applications, the unique structural features of 3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE make it particularly suitable for specific research areas, such as anti-cancer studies and materials science.
Properties
Molecular Formula |
C17H15ClFN3O2 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(4-fluorophenyl)butanediamide |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-12(15)11-20-22-17(24)10-9-16(23)21-14-7-5-13(19)6-8-14/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
WLYMVPIDGLRIRF-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021319.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B15021321.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15021330.png)
![(2E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B15021331.png)
![2-(3-chlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15021341.png)
![2-(3-chlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15021355.png)

![8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B15021367.png)
![4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15021371.png)
acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide](/img/structure/B15021379.png)
![3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15021380.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B15021381.png)
![2-(Phenoxymethyl)-3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15021385.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide](/img/structure/B15021405.png)
